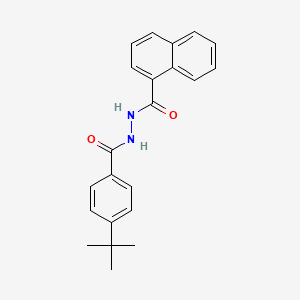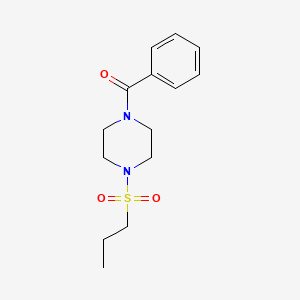![molecular formula C16H15N3OS B5790862 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5790862.png)
1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone, also known as MIPT, is a synthetic compound that has been extensively studied for its potential use in scientific research. MIPT is classified as a tryptamine and is structurally similar to other compounds such as psilocybin and DMT. In
作用機序
1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is believed to exert its effects through the activation of the serotonin 5-HT2A receptor and the sigma-1 receptor. Activation of these receptors leads to changes in neuronal activity and neurotransmitter release, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to induce a range of effects in animal models, including changes in locomotor activity, body temperature, and heart rate. It has also been found to produce alterations in sensory perception, such as visual and auditory hallucinations. 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been suggested to have potential therapeutic applications in the treatment of mood disorders and anxiety.
実験室実験の利点と制限
One advantage of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is its potential for producing hallucinogenic effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone. One area of interest is the development of new compounds that selectively target the serotonin 5-HT2A receptor without producing hallucinogenic effects. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone in the treatment of mood disorders and anxiety. Finally, further studies are needed to fully elucidate the mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone and its effects on neuronal activity and neurotransmitter release.
合成法
1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone can be synthesized through a multistep process that involves the reaction of 2-methylindole with 4-methyl-2-thiouracil in the presence of a Lewis acid catalyst. This reaction results in the formation of the intermediate 2-(4-methyl-2-pyrimidinylthio)-2-methylindole, which is then treated with ethyl chloroacetate to produce 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone.
科学的研究の応用
1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has also been found to activate the sigma-1 receptor, which is involved in the regulation of cellular stress response and neuroprotection.
特性
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-7-8-17-16(18-10)21-9-14(20)15-11(2)19-13-6-4-3-5-12(13)15/h3-8,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEXAZJKWHABJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinol](/img/structure/B5790784.png)
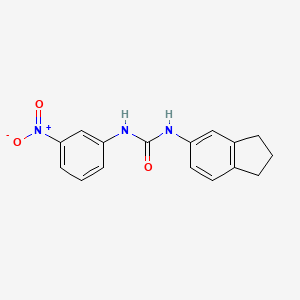
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5790795.png)

![ethyl 2-[(2-hydroxy-5-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5790821.png)

![2-{[2-(trifluoromethyl)benzyl]thio}-4,6-pyrimidinediamine](/img/structure/B5790825.png)

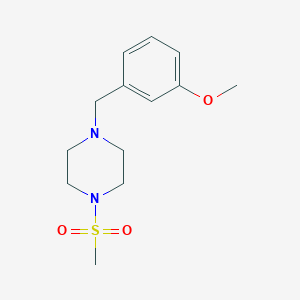
![2,4-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790840.png)
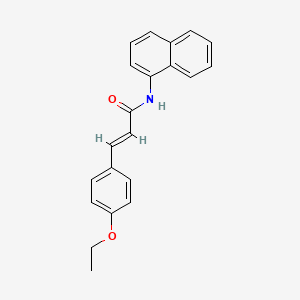
![5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5790847.png)
